molecular formula C21H22ClN3OS B2957743 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1331266-44-4

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride

Cat. No.: B2957743
CAS No.: 1331266-44-4
M. Wt: 399.94
InChI Key: PQTNYRYUNKSRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a synthetic organic compound featuring a benzyl-substituted tetrahydrothiazolopyridine core linked to a 4-methylbenzamide group . This structure is part of a broader class of nitrogen-sulfur heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold are frequently investigated as potential modulators of biological targets . Researchers utilize this specific chemical architecture to explore structure-activity relationships, particularly in the development of enzyme inhibitors and receptor ligands . The structural motif is analogous to those found in bioactive molecules targeting various cellular pathways, making it a valuable template for probing novel pharmacological mechanisms . This reagent is intended for use in laboratory research applications only, providing scientists with a specialized building block for chemical biology and preclinical drug development studies.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS.ClH/c1-15-7-9-17(10-8-15)20(25)23-21-22-18-11-12-24(14-19(18)26-21)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTNYRYUNKSRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H15_{15}N3_{3}S
  • Molecular Weight : 245.35 g/mol
  • CAS Number : 327077-32-7

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that it may exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound:

  • Cytotoxicity Studies :
    • The compound has shown moderate to significant activity against multiple cancer cell lines including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) .
    • In vitro studies demonstrated that certain analogs exhibited IC50_{50} values comparable to established drugs like imatinib and sorafenib .
  • Mechanism of Action :
    • The compound acts primarily through inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival .
    • Docking studies have suggested that the compound can effectively bind to the active sites of various kinases involved in cancer progression .

Table 1: Cytotoxicity Data Against Various Cell Lines

CompoundCell LineIC50_{50} (µM)Reference
1K562<1
2HL-601.42
3MCF-72.53
4A5493.00

Case Studies

  • Study on Antiproliferative Activity :
    A study conducted on various synthesized compounds indicated that those containing the thiazolo-pyridine moiety showed enhanced antiproliferative activity against both hematological and solid tumor cell lines . The best-performing analogs were further characterized for their selectivity and potency.
  • In Silico Docking Studies :
    Molecular docking studies revealed that this compound has a favorable binding affinity for several protein kinases implicated in cancer signaling pathways. This suggests a potential for development as a targeted therapy in oncology .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzamide Group

Table 1: Benzamide Substituent Modifications
Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride 4-tert-butyl C₂₄H₂₈ClN₃OS 442.018 Enhanced lipophilicity
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide 3-nitro C₁₄H₁₄N₄O₃S 318.351 Electron-withdrawing group; potential nitro-reduction sensitivity
4-Chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride 4-chloro C₁₅H₁₇Cl₂N₃OS 358.3 Halogenated for improved binding affinity
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride 4-ethylthio C₂₂H₂₄ClN₃OS₂ 446.0 Thioether linkage for metabolic stability

Key Observations :

  • Electrophilic Reactivity : The nitro group in the second compound may confer redox activity, posing stability challenges in biological systems .
  • Halogen Effects : Chlorine in the third compound enhances binding through halogen bonding but may increase molecular weight and polarity .

Modifications to the Tetrahydrothiazolo-Pyridine Core

Table 2: Core Structure Variations
Compound Name Core Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance References
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride None (unsubstituted) C₈H₁₂ClN₃OS 233.72 Simplified scaffold for structure-activity studies
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride 5-methyl, carboxylic acid C₉H₁₁ClN₂O₂S 246.71 Intermediate for FXa inhibitors (e.g., Edoxaban)
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride 5-benzyl, 4-piperidinyl sulfonyl C₂₆H₃₁ClN₄O₃S₂ 547.1 Sulfonyl group for enhanced target selectivity

Key Observations :

  • Simplified Scaffolds : The unsubstituted core in the first compound reduces steric hindrance, enabling rapid metabolic clearance .
  • Carboxylic Acid Functionality : The second compound serves as a key intermediate in anticoagulant synthesis, highlighting the importance of carboxyl groups in drug design .
  • Sulfonyl Modifications : The sulfonyl group in the third compound improves selectivity for serine proteases, though it increases molecular complexity .

Key Insights :

  • Anticoagulant Applications : The carboxylic acid derivative’s role in Edoxaban underscores the scaffold’s versatility in targeting coagulation cascades .
  • Antimicrobial Potential: Nitro-substituted analogues show promise against resistant pathogens, though toxicity profiles require further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.